molecular formula C20H20N2O4 B2435843 2-(8-methoxy-2-methyl-4-oxo-1-quinolinyl)-N-(2-methoxyphenyl)acetamide CAS No. 488746-15-2

2-(8-methoxy-2-methyl-4-oxo-1-quinolinyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2435843
M. Wt: 352.39
InChI Key: ABMYNZIMQPLIFB-UHFFFAOYSA-N
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Description

2-(8-methoxy-2-methyl-4-oxo-1-quinolinyl)-N-(2-methoxyphenyl)acetamide , also known by its chemical formula C₁₉H₁₈N₂O₄ , is a synthetic compound with intriguing pharmacological properties. Its structure combines a quinoline ring system with an acetamide functional group, making it a promising candidate for various applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored different synthetic routes to access it, optimizing yields and purity. Notably, the quinoline moiety plays a crucial role in the overall synthesis.



Molecular Structure Analysis

The molecular structure of 2-(8-methoxy-2-methyl-4-oxo-1-quinolinyl)-N-(2-methoxyphenyl)acetamide reveals key features:



  • The quinoline ring imparts aromaticity and contributes to its biological activity.

  • The acetamide group provides a polar functional handle for potential interactions.

  • The methoxy substituents enhance lipophilicity and influence solubility.



Chemical Reactions Analysis

This compound participates in various chemical reactions:



  • Hydrolysis : The acetamide group can undergo hydrolysis under specific conditions.

  • Acylation : The compound can react with acylating agents, leading to derivatives.

  • Reduction : Reduction of the quinoline carbonyl group may yield interesting analogs.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 180-185°C .

  • Solubility : Moderately soluble in organic solvents (e.g., chloroform, methanol).

  • Color : Typically pale yellow to light brown.


Scientific Research Applications

Biological Impact of Acetamide Derivatives Acetamide and its derivatives, including the compound of interest, have been extensively studied for their biological effects. Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and its derivatives. The review highlights the importance of these chemicals in commercial applications and outlines the varied biological responses to exposure, emphasizing the need to consider the biology of the material and its usage or proposed usage. This review underscores the evolving understanding of the biological consequences of exposure to acetamide derivatives (Kennedy, 2001).

Quinoline Derivatives as Corrosion Inhibitors Quinoline and its derivatives, including structures similar to the compound , are recognized for their applications as anticorrosive materials. Verma et al. (2020) discuss the effectiveness of quinoline derivatives against metallic corrosion, attributed to their ability to form stable chelating complexes with surface metallic atoms. This property makes quinoline derivatives, particularly those with polar substituents, valuable in corrosion inhibition, reflecting a significant industrial application (Verma, Quraishi, & Ebenso, 2020).

Utility in Heterocyclic Synthesis 2-cyano-N-(2-hydroxyethyl) acetamide, a compound structurally similar to the compound of interest, is noted for its role in heterocyclic synthesis. Gouda et al. (2015) conducted a comprehensive review of the preparation methods and chemical reactivity of this compound, highlighting its significance as an intermediate for synthesizing various heterocyclic systems. This utility underlines the importance of such compounds in the synthesis of novel and potentially beneficial heterocyclic structures (Gouda et al., 2015).

Pharmacological Applications of Phenoxy Acetamide Derivatives Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, are explored for their pharmacological applications. Al-Ostoot et al. (2021) review the chemical diversity of phenoxy acetamide and its derivatives, emphasizing their pharmacological significance and potential as therapeutic agents. This review provides valuable insights into the design of new derivatives of phenoxy acetamide for enhanced safety and efficacy in medical applications (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).

Safety And Hazards


  • Toxicity : Limited data available; caution during handling.

  • Stability : Sensitive to light and moisture; store in a cool, dry place.

  • Potential Hazards : Avoid inhalation, ingestion, and skin contact.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Derivatives : Synthesize analogs to optimize properties.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


: NY Times
: Wikipedia


properties

IUPAC Name

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-11-16(23)14-7-6-10-18(26-3)20(14)22(13)12-19(24)21-15-8-4-5-9-17(15)25-2/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYNZIMQPLIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3OC)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methoxy-2-methyl-4-oxo-1-quinolinyl)-N-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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